3-[(Azetidin-1-yl)methyl]-5-bromoaniline
Description
Properties
IUPAC Name |
3-(azetidin-1-ylmethyl)-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPCTZDFBBPEDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Azetidin-1-yl)methyl]-5-bromoaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12BrN3
- CAS Number : 1862450-90-5
This structure features an azetidine ring, a bromo substituent, and an aniline moiety, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : It may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects.
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Interaction : The compound may inhibit key enzymes involved in disease processes, similar to other small molecule inhibitors.
- Cellular Pathway Modulation : It may modulate signaling pathways critical for cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various aniline derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound demonstrated that it inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoaniline | Lacks azetidine group | Moderate antibacterial activity |
| Azetidine Derivative | Similar azetidine structure | Enhanced enzyme inhibition |
| 5-Bromoaniline | Similar bromo group | Lower anticancer efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Azepan-1-yl-5-bromoaniline
- Structure : Features a seven-membered azepane ring instead of the four-membered azetidine.
- Molecular Formula : C₁₂H₁₇BrN₂ (vs. C₁₀H₁₃BrN₂ for the azetidine analog) .
- Key Differences :
- Ring Size and Flexibility : Azepane’s larger ring reduces steric strain and increases conformational flexibility compared to azetidine. This may enhance solubility but reduce target-binding precision.
- Synthetic Accessibility : Azetidine derivatives are often more challenging to synthesize due to ring strain, whereas azepane is more stable but bulkier.
- Applications : Both compounds are used in research, but 2-azepan-1-yl-5-bromoaniline is commercially available (97% purity, Alchem Pharmtech) for exploratory studies .
Table 1: Physicochemical Comparison
Indolin-3-ylidene Acetamide Derivatives
lists compounds with structural similarities, such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 57) and (E)-2-(i-((3-aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 60). These share the bromine and amino motifs but incorporate indolinone and quinoline cores.
Key Comparisons:
TLR7-9 Antagonists with Azetidine Moieties
A 2023 patent () describes azetidine-containing compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile as TLR7-9 antagonists for treating lupus.
Key Insights:
- Azetidine’s Role : The azetidine group in these compounds likely improves metabolic stability and binding affinity to TLR receptors due to its compact size and nitrogen lone pair.
- Divergence from Target Compound: The patent compounds include morpholine and pyrazolopyridine groups, which are absent in this compound.
Preparation Methods
a. Intermediate Preparation
- 5-Bromoaniline serves as the starting material.
- 3-Chloromethyl-5-bromoaniline is synthesized via directed ortho-lithiation of 5-bromoaniline (protected as a sulfonamide) followed by quenching with formaldehyde and HCl.
b. Azetidine Coupling
- Reaction of 3-chloromethyl-5-bromoaniline with azetidine in the presence of K₂CO₃ in DMF at 80°C yields the target compound.
- Conditions :
Multicomponent Coupling Approach
A zinc-mediated three-component reaction enables direct coupling of:
Reaction Parameters:
| Component | Role | Equiv | Conditions |
|---|---|---|---|
| 5-Bromoaniline | Aromatic amine | 1.0 | Zn(OTf)₂ (10 mol%), TMSOTf |
| Formaldehyde | Carbonyl source | 1.2 | DCM, rt, 6–8 h |
| Azetidine | Secondary amine | 1.5 |
- Yield : 58–72%.
Reductive Amination Pathway
a. Aldehyde Intermediate
- 3-Formyl-5-bromoaniline is prepared via Vilsmeier-Haack formylation (POCl₃, DMF) at 0°C.
b. Azetidine Conjugation
- Condensation of the aldehyde with azetidine using NaBH₃CN in MeOH:
- Yield : ~50%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Alkylation | High regioselectivity | Multi-step protection/deprotection | 65–70% |
| Multicomponent | One-pot efficiency | Requires specialized catalysts | 58–72% |
| Reductive Amination | Mild conditions | Low yield due to competing side reactions | 45–50% |
Critical Optimization Parameters
- Bromination Position Control : Use of directing groups (e.g., sulfonamides) ensures meta-bromination relative to the amino group.
- Azetidine Stability : Azetidine’s ring strain necessitates mild reaction conditions to avoid ring-opening.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(Azetidin-1-yl)methyl]-5-bromoaniline, and how can low yields in coupling reactions be addressed?
- Methodological Answer : The compound can be synthesized via azetidine alkylation of 5-bromoaniline derivatives. For example, coupling 3-(azetidin-1-yl)propan-1-amine with halogenated intermediates (e.g., 5-bromo-2-nitroaniline) under acidic conditions (e.g., trifluoroacetic acid) in DMSO or acetonitrile at 50–120°C for 48–72 hours. Low yields in coupling steps may arise from steric hindrance or poor nucleophilicity; optimizing reaction time, temperature, or using coupling agents like HATU can improve efficiency .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of HPLC (for purity assessment) and NMR spectroscopy (for structural confirmation). For instance, -NMR should show characteristic peaks for the azetidine methylene group (~δ 3.0–3.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm). Mass spectrometry (e.g., ESI-MS) can confirm the molecular ion peak (expected m/z ~269 for CHBrN) .
Q. What solvents and storage conditions are recommended to maintain the stability of this compound?
- Methodological Answer : The compound is light-sensitive and should be stored at 2–8°C in amber vials. DMSO or acetonitrile are suitable solvents for stock solutions, but aqueous buffers may induce hydrolysis of the azetidine ring. Avoid prolonged exposure to basic conditions to prevent decomposition .
Advanced Research Questions
Q. How does the electronic environment of the azetidine ring influence the compound's pharmacological activity as a TLR7-9 antagonist?
- Methodological Answer : The basicity of the azetidine nitrogen modulates receptor binding. Computational studies (e.g., DFT) can predict pKa values of the azetidine ring, while SAR studies comparing this compound with pyrrolidine or piperidine analogs reveal steric and electronic effects on TLR affinity. In vitro assays (e.g., HEK293-TLR reporter cells) quantify antagonism potency .
Q. What experimental strategies resolve contradictions in observed vs. predicted solubility profiles of this compound?
- Methodological Answer : Discrepancies may arise from polymorphism or aggregation. Use dynamic light scattering (DLS) to detect aggregates, and differential scanning calorimetry (DSC) to identify polymorphic forms. Solubility can be enhanced via co-solvents (e.g., PEG 400) or pH adjustment (e.g., citrate buffer at pH 4.5) .
Q. How can regioselective functionalization of the bromoaniline moiety be achieved for derivatization studies?
- Methodological Answer : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (100°C, 30 min) to substitute the bromine atom. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products using -NMR to confirm substitution patterns .
Q. What in vitro and in vivo models are suitable for evaluating systemic lupus erythematosus (SLE) therapeutic efficacy?
- Methodological Answer : Use murine lupus models (e.g., MRL/lpr mice) to assess disease markers (anti-dsDNA antibodies, proteinuria). In vitro, test inhibition of TLR7/9-mediated cytokine production (e.g., IFN-α in human PBMCs) at concentrations ≤10 μM. Dose-response curves and toxicity assays (e.g., MTT on hepatocytes) ensure therapeutic index validity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
